molecular formula C23H30N2O3 B11324239 N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide

Cat. No.: B11324239
M. Wt: 382.5 g/mol
InChI Key: WBICNCHYPNTRHC-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide is a complex organic compound that features a morpholine ring, a propoxybenzamide moiety, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide typically involves multiple steps. One common approach is to start with the preparation of the morpholine ring, which can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions . The next step involves the introduction of the propoxybenzamide moiety, which can be achieved through nucleophilic substitution reactions. Finally, the methylphenyl group is introduced via Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where halogenated reagents are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and propoxybenzamide moiety make it particularly versatile for various applications.

Properties

Molecular Formula

C23H30N2O3

Molecular Weight

382.5 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-2-propoxybenzamide

InChI

InChI=1S/C23H30N2O3/c1-3-14-28-22-7-5-4-6-20(22)23(26)24-17-21(25-12-15-27-16-13-25)19-10-8-18(2)9-11-19/h4-11,21H,3,12-17H2,1-2H3,(H,24,26)

InChI Key

WBICNCHYPNTRHC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)C)N3CCOCC3

Origin of Product

United States

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